2-Methylcyclopentanone

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 105429. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

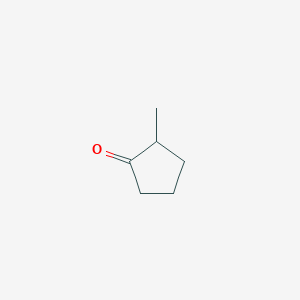

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-methylcyclopentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O/c1-5-3-2-4-6(5)7/h5H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIXLDMFVRPABBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50862554 | |

| Record name | Cyclopentanone, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50862554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1120-72-5, 28631-88-1 | |

| Record name | 2-Methylcyclopentanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1120-72-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylcyclopentanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001120725 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclopentan-1-one, 2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028631881 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-METHYLCYCLOPENTANONE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105429 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclopentanone, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclopentanone, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50862554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylcyclopentanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.018 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYLCYCLOPENTANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HTH47R9TXS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2-Methylcyclopentanone CAS number and properties

CAS Number: 1120-72-5

This technical guide provides a comprehensive overview of 2-Methylcyclopentanone, a cyclic ketone with significant applications in chemical synthesis.[1][2] The document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry, offering detailed information on its properties, synthesis, and potential biological activities.

Chemical and Physical Properties

This compound is a colorless liquid with a characteristic sweet and fruity odor.[2] It is a flammable liquid and should be handled with appropriate safety precautions.[1][3][4]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1120-72-5 | [5][6] |

| Molecular Formula | C₆H₁₀O | [5][6][7] |

| Molecular Weight | 98.14 g/mol | [5][6][8] |

| Appearance | Colorless liquid | [2] |

| Boiling Point | 139-140 °C | [5][9][10] |

| Melting Point | -75 °C | [5] |

| Density | 0.917 - 0.9194 g/mL at 20-25 °C | [5][9] |

| Refractive Index | 1.435 at 20 °C | [4][9] |

| Flash Point | 26 °C (78.8 °F) - closed cup | [4] |

| Water Solubility | 1.495 x 10⁴ mg/L at 25 °C (estimated) | [11] |

| InChI Key | ZIXLDMFVRPABBX-UHFFFAOYSA-N | [5][9] |

| Canonical SMILES | CC1CCCC1=O | [5][9] |

Safety Information

This compound is classified as a flammable liquid.[1][3] Appropriate personal protective equipment, including eye shields, face shields, and gloves, should be worn when handling this chemical.[4]

Table 2: GHS Hazard Information for this compound

| Pictogram | Signal Word | Hazard Statement | Precautionary Statements |

| GHS02 | Warning | H226: Flammable liquid and vapour.[1][4] | P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. P233: Keep container tightly closed. P240: Ground and bond container and receiving equipment. P241: Use explosion-proof electrical/ventilating/lighting equipment. P242: Use non-sparking tools. P243: Take action to prevent static discharges. P280: Wear protective gloves/protective clothing/eye protection/face protection.[12] |

Experimental Protocols

Synthesis of this compound

3.1.1. Synthesis from Methyl 1-methyl-2-oxocyclopentanecarboxylate

This protocol describes the synthesis of this compound via hydrolysis and decarboxylation of methyl 1-methyl-2-oxocyclopentanecarboxylate.

-

Materials:

-

Methyl 1-methyl-2-oxocyclopentanecarboxylate (200 g, 1.3 mol)

-

Water (1.5 L)

-

Concentrated sulfuric acid (7.5 mL, 0.13 mol)

-

5% Sodium bicarbonate solution

-

Saturated brine solution

-

Anhydrous sodium sulfate

-

-

Procedure:

-

Combine methyl 1-methyl-2-oxocyclopentanecarboxylate, water, and concentrated sulfuric acid in a suitable reaction vessel.

-

Heat the mixture to 100 °C and maintain for 10 hours.

-

Cool the reaction mixture to room temperature.

-

Separate the organic phase.

-

Wash the organic phase with 5% sodium bicarbonate solution and then with saturated brine.

-

Dry the organic phase over anhydrous sodium sulfate.

-

Remove the solvent by distillation.

-

Purify the product by vacuum distillation to yield this compound (120 g, 95% yield).[9]

-

3.1.2. Synthesis from Cyclohexene (B86901)

This multi-step synthesis transforms cyclohexene into this compound.

References

- 1. Page loading... [wap.guidechem.com]

- 2. GC-MS Sample Preparation | Thermo Fisher Scientific - HK [thermofisher.com]

- 3. karger.com [karger.com]

- 4. 2-Octylcyclopentanone Inhibits Beta Lactam Resistant Diabetic Wound Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 5. homework.study.com [homework.study.com]

- 6. Question: Devise a synthesis of this compound from cyclohexene. .. [askfilo.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. 2-methyl cyclopentanone, 1120-72-5 [thegoodscentscompany.com]

- 12. Metabolic and Signaling Roles of Ketone Bodies in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

2-Methylcyclopentanone molecular formula and weight

An In-depth Technical Guide to 2-Methylcyclopentanone

This guide provides an in-depth overview of the chemical properties of this compound, tailored for researchers, scientists, and professionals in drug development.

Core Molecular Data

This compound is a cyclic ketone with the IUPAC name 2-methylcyclopentan-1-one.[1][2] It is also known as α-Methylcyclopentanone.[2]

Quantitative Molecular and Physical Properties

The fundamental molecular and physical properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C6H10O | [1][2][3][4][5] |

| Molecular Weight | 98.14 g/mol | [1][3][5] |

| Exact Mass | 98.073166 | [4] |

| CAS Number | 1120-72-5 | [1][2] |

Synthesis and Experimental Protocols

While specific, detailed experimental protocols for the synthesis of this compound are not extensively detailed in the provided search results, it is identified as a useful synthetic intermediate. For instance, it has been utilized in the synthesis of MK-0354, which is a partial agonist of the nicotinic acid and G-protein-coupled receptor 109a.[3] It also serves as a precursor in the preparation of Falcipain inhibitors.[3]

The logical workflow for utilizing this compound as a synthetic intermediate can be visualized as follows:

Caption: General workflow for the use of this compound in synthesis.

Logical Relationships in Chemical Identification

The identification and characterization of this compound involve several key analytical properties. The relationship between its fundamental properties and its unique identifiers is crucial for researchers.

Caption: Relationship between properties and identifiers of this compound.

References

An In-depth Technical Guide to the Spectroscopic Analysis of 2-Methylcyclopentanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-methylcyclopentanone (CAS No. 1120-72-5). It includes detailed quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), along with the experimental protocols for these analytical techniques. The information is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound in research and development settings.

Introduction to this compound

This compound is a cyclic ketone with the chemical formula C₆H₁₀O.[1] It is a colorless to very slightly yellow liquid.[2] Understanding its spectroscopic properties is crucial for its unambiguous identification and for monitoring its purity in various applications, including chemical synthesis and drug development.

Molecular Structure:

Spectroscopic Data Presentation

The following sections summarize the key spectroscopic data for this compound, presented in a structured tabular format for ease of reference and comparison.

¹H NMR spectroscopy provides information about the chemical environment of the hydrogen atoms in a molecule. The spectrum of this compound was acquired on a 400 MHz instrument using deuterated chloroform (B151607) (CDCl₃) as the solvent.[1]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~2.29 - 2.25 | m | 2H | -CH₂- (alpha to C=O) |

| ~2.11 | m | 1H | -CH- (alpha to C=O) |

| ~2.01 | m | 1H | -CH₂- (beta to C=O) |

| ~1.80 | m | 1H | -CH₂- (beta to C=O) |

| ~1.50 | m | 2H | -CH₂- (gamma to C=O) |

| 1.09 | d, J=7.2 Hz | 3H | -CH₃ |

Data sourced from ChemicalBook and iChemical.[1][2]

¹³C NMR spectroscopy is used to determine the number and types of carbon atoms in a molecule. The proton-decoupled ¹³C NMR spectrum provides a single peak for each unique carbon atom.

| Chemical Shift (δ) ppm | Carbon Type |

| ~220 | C=O (Ketone) |

| ~45 | CH |

| ~38 | CH₂ |

| ~30 | CH₂ |

| ~20 | CH₂ |

| ~15 | CH₃ |

Note: Precise chemical shifts can vary slightly depending on the solvent and concentration. The data presented is a representative compilation from available sources.

Infrared spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound exhibits characteristic absorption bands.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2960 - 2870 | Strong | C-H stretch (alkane) |

| ~1745 | Strong | C=O stretch (ketone) |

| ~1460 | Medium | CH₂ bend (scissoring) |

| ~1380 | Medium | CH₃ bend (umbrella) |

Data interpreted from the NIST Chemistry WebBook gas-phase IR spectrum.[3]

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak and several characteristic fragment ions are observed.

| m/z | Relative Intensity (%) | Assignment |

| 98 | 87.5 | [M]⁺ (Molecular Ion) |

| 69 | 60.4 | [M - CHO]⁺ or [M - C₂H₅]⁺ |

| 55 | 89.4 | [C₄H₇]⁺ |

| 42 | 100.0 | [C₃H₆]⁺ or [CH₂=C=O]⁺ |

Data sourced from ChemicalBook and PubChem.[1][4]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited.

-

Sample Preparation: Approximately 0.080 g of this compound is dissolved in 0.5 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard.[1] The solution is then transferred to a 5 mm NMR tube.

-

Instrumentation: A 400 MHz NMR spectrometer is used for acquiring both ¹H and ¹³C NMR spectra.

-

¹H NMR Acquisition: The instrument is tuned and shimmed to optimize the magnetic field homogeneity. A standard one-pulse sequence is used to acquire the ¹H NMR spectrum. Data is typically acquired over a spectral width of 0-12 ppm.

-

¹³C NMR Acquisition: A proton-decoupled pulse sequence is employed to obtain the ¹³C NMR spectrum, which simplifies the spectrum by removing C-H coupling. A sufficient number of scans are accumulated to achieve a good signal-to-noise ratio.

-

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the TMS signal at 0.00 ppm for ¹H NMR and the CDCl₃ solvent peak at 77.16 ppm for ¹³C NMR.

-

Sample Preparation (Neat Liquid): A drop of neat this compound is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin liquid film.

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.

-

Data Acquisition: A background spectrum of the clean salt plates is first recorded. The sample is then placed in the spectrometer's sample compartment, and the sample spectrum is recorded. The instrument typically scans the mid-infrared range (4000-400 cm⁻¹).

-

Data Processing: The final IR spectrum is obtained by ratioing the sample spectrum against the background spectrum, resulting in a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

-

Sample Introduction: The sample is introduced into the mass spectrometer via Gas Chromatography (GC-MS) for separation and analysis. A small volume of a dilute solution of this compound in a volatile solvent is injected into the GC.

-

Ionization: Electron Ionization (EI) is the typical method used. The sample molecules are bombarded with a high-energy electron beam (commonly 70 eV), causing ionization and fragmentation.[4]

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio.

-

Detection: An electron multiplier or similar detector records the abundance of each ion. The resulting data is plotted as a mass spectrum, showing the relative intensity of each ion as a function of its m/z ratio.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound.

Caption: Spectroscopic characterization workflow for this compound.

References

An In-Depth Technical Guide to the 1H NMR Spectrum of 2-Methylcyclopentanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (¹H NMR) spectrum of 2-methylcyclopentanone. The information presented herein is essential for the structural elucidation, purity assessment, and quality control of this compound in research and development settings. This document summarizes the key spectral parameters, outlines a comprehensive experimental protocol for acquiring the spectrum, and provides a visual representation of the proton environments and their spectral correlations.

Data Presentation: ¹H NMR Spectral Parameters

The ¹H NMR spectrum of this compound is characterized by a series of multiplets arising from the seven distinct proton environments in the molecule. The following table summarizes the predicted and experimental chemical shifts (δ), multiplicities, coupling constants (J), and integration values for each proton.

| Protons | Chemical Shift (δ) ppm (Predicted)[1] | Chemical Shift (δ) ppm (Experimental)[2] | Multiplicity[1] | Coupling Constant (J) Hz[1] | Integration[1] |

| Ha (CH₃) | 1.09 | 1.091 | d | 7.2 | 3H |

| Hb (CH₂) | 1.46-1.52 | 1.495 | m | - | 1H |

| Hc (CH₂) | 1.75-1.83 | 1.803 | m | - | 1H |

| Hd (CH₂) | 1.96-2.03 | 2.007 | m | - | 1H |

| He (CH₂) | 2.08-2.14 | 2.11 | m | - | 2H |

| Hf (CH₂) | 2.22-2.25 | 2.25 | m | - | 1H |

| Hg (CH) | 2.26-2.32 | 2.29 | m | - | 1H |

Note: The predicted data is from iChemical and the experimental chemical shifts are from ChemicalBook. The assignments on ChemicalBook were reportedly made by H-H and C-H COSY.[1][2]

Experimental Protocol

This section details the methodology for acquiring a high-resolution ¹H NMR spectrum of this compound.

2.1 Sample Preparation

-

Sample Purity: Ensure the this compound sample is of high purity to avoid interference from impurities in the spectrum. If necessary, purify the compound using an appropriate technique such as distillation.

-

Solvent Selection: Use a deuterated solvent to avoid large solvent signals in the spectrum. Deuterated chloroform (B151607) (CDCl₃) is a common and suitable solvent for this compound.

-

Concentration: Prepare a solution of approximately 5-10 mg of this compound in 0.6-0.7 mL of the deuterated solvent. The concentration may be adjusted to optimize signal-to-noise.

-

Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) to the solution to serve as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube. Ensure the solution is free of any particulate matter.

2.2 NMR Instrument Parameters

The following are typical parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample.

-

Spectrometer Frequency: 400 MHz

-

Nucleus: ¹H

-

Pulse Program: A standard single-pulse experiment (e.g., zg30).

-

Number of Scans: 16 to 64 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: A spectral width of approximately 12 ppm, centered around 5-6 ppm, is generally sufficient to cover the expected chemical shifts.

-

Temperature: The experiment is typically run at room temperature (298 K).

2.3 Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline.

-

Referencing: Reference the spectrum by setting the TMS peak to 0.00 ppm.

-

Integration: Integrate the area under each peak to determine the relative number of protons contributing to each signal.

-

Peak Picking and Analysis: Identify the chemical shift, multiplicity, and coupling constants for each signal.

Visualization of Proton Assignments

The following diagram illustrates the structure of this compound with the assigned proton labels corresponding to the data presented in the table.

Caption: Correlation of proton environments in this compound with their corresponding ¹H NMR signals.

References

An In-depth Technical Guide to the 13C NMR Analysis of 2-Methylcyclopentanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Carbon-13 Nuclear Magnetic Resonance (13C NMR) analysis of 2-methylcyclopentanone. It includes a detailed breakdown of the chemical shifts, a standardized experimental protocol for data acquisition, and a logical diagram illustrating the relationship between the molecule's carbon atoms and their NMR signals.

Data Presentation: 13C NMR Chemical Shifts of this compound

The 13C NMR spectrum of this compound displays six distinct signals, corresponding to the six carbon atoms in the molecule. The chemical shifts are influenced by the electronic environment of each carbon, with the carbonyl carbon appearing significantly downfield. The assignments presented below are based on a combination of experimental data and predictive analysis.

| Carbon Atom | Chemical Shift (δ, ppm) | Multiplicity (Proton-Coupled) |

| C1 (C=O) | 221.5 | Singlet (s) |

| C2 (CH) | 45.0 | Doublet (d) |

| C5 (CH2) | 35.5 | Triplet (t) |

| C3 (CH2) | 30.0 | Triplet (t) |

| C4 (CH2) | 20.5 | Triplet (t) |

| C6 (CH3) | 15.0 | Quartet (q) |

Experimental Protocols

The following provides a detailed methodology for acquiring a high-quality 13C NMR spectrum of this compound.

Sample Preparation

-

Sample Purity: Ensure the this compound sample is of high purity (≥98%) to avoid interference from impurity signals.

-

Solvent Selection: Choose a deuterated solvent that will dissolve the sample and has a well-characterized solvent signal for referencing. Chloroform-d (CDCl3) is a common choice.

-

Concentration: Prepare a solution of approximately 50-100 mg of this compound in 0.6-0.7 mL of the deuterated solvent. This concentration ensures a good signal-to-noise ratio for the relatively insensitive 13C nucleus.

-

NMR Tube: Use a standard 5 mm NMR tube. Ensure the tube is clean and dry before use.

-

Filtration: If any particulate matter is present, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to prevent magnetic field inhomogeneities.

-

Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (B1202638) (TMS) can be added (0 ppm). However, for routine analysis, referencing to the solvent peak (e.g., CDCl3 at 77.16 ppm) is sufficient.

NMR Spectrometer Setup and Data Acquisition

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is recommended for optimal resolution and sensitivity.

-

Tuning and Matching: Tune and match the probe for the 13C frequency to ensure efficient transfer of radiofrequency power.

-

Locking: Lock the spectrometer on the deuterium (B1214612) signal of the solvent to compensate for any magnetic field drift during the experiment.

-

Shimming: Shim the magnetic field to achieve high homogeneity across the sample, resulting in sharp, symmetrical peaks. This is a critical step for obtaining high-quality spectra.

-

Acquisition Parameters:

-

Pulse Program: Use a standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments). This sequence provides broadband decoupling of protons, resulting in a singlet for each unique carbon atom and enhancing the signal-to-noise ratio through the Nuclear Overhauser Effect (NOE).

-

Acquisition Time (AQ): Set to approximately 1-2 seconds.

-

Relaxation Delay (D1): A delay of 2 seconds is generally sufficient for qualitative analysis. For quantitative analysis, a much longer delay (5 times the longest T1 relaxation time) is necessary.

-

Pulse Width (P1): Calibrate a 90° pulse for the 13C channel. A 30° pulse is often used in the zgpg30 sequence to allow for a shorter relaxation delay.

-

Spectral Width (SW): Set a spectral width that encompasses the entire expected range of 13C chemical shifts (e.g., 0-250 ppm).

-

Number of Scans (NS): The number of scans will depend on the sample concentration. For the recommended concentration, 128 to 1024 scans should provide an adequate signal-to-noise ratio.

-

Data Processing

-

Fourier Transform: Apply an exponential multiplication (line broadening of 1-2 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by a Fourier transform to convert the time-domain data into the frequency domain.

-

Phasing: Manually or automatically phase the spectrum to ensure all peaks have a pure absorption lineshape.

-

Baseline Correction: Apply a baseline correction algorithm to obtain a flat baseline across the spectrum.

-

Referencing: Reference the spectrum by setting the chemical shift of the solvent peak to its known value (e.g., the central peak of the CDCl3 triplet to 77.16 ppm).

-

Peak Picking: Identify and label the chemical shifts of all peaks in the spectrum.

Mandatory Visualization

The following diagram illustrates the logical connection between the carbon atoms of this compound and their corresponding signals in the 13C NMR spectrum.

Figure 1. Molecular Structure and 13C NMR Signal Correlation

Mass Spectrometry of 2-Methylcyclopentanone: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the mass spectrometry of 2-methylcyclopentanone, tailored for researchers, scientists, and drug development professionals. The document details the characteristic fragmentation patterns under electron ionization (EI), presents quantitative data in a structured format, outlines a typical experimental protocol for analysis, and visualizes the key fragmentation pathways.

Introduction

This compound (C₆H₁₀O), a cyclic ketone with a molecular weight of approximately 98.14 g/mol , is a volatile organic compound of interest in various chemical and pharmaceutical contexts.[1][2][3][4] Mass spectrometry, particularly coupled with gas chromatography (GC-MS), is a pivotal analytical technique for its identification and quantification. Understanding its mass spectral behavior is fundamental for accurate compound identification in complex matrices.

Electron Ionization Mass Spectrum and Fragmentation Analysis

Under electron ionization (EI), this compound undergoes characteristic fragmentation, yielding a unique mass spectrum. The molecular ion (M⁺•) peak is observed at a mass-to-charge ratio (m/z) of 98.[5][6] The fragmentation pattern is dominated by cleavages alpha to the carbonyl group and rearrangements, which are typical for cyclic ketones.

The base peak, representing the most abundant fragment ion, is consistently observed at m/z 42.[5][6] Other significant fragments are found at m/z 55, 69, and 70. The relative intensities of these key ions are crucial for the positive identification of this compound.

Tabulated Mass Spectral Data

The following table summarizes the primary mass spectral data for this compound, compiled from various spectral databases. The data represents the mass-to-charge ratio (m/z) and the relative abundance of the major fragment ions.

| m/z | Relative Abundance (%) | Proposed Fragment Ion/Structure |

| 98 | 59.30 - 87.5 | [C₆H₁₀O]⁺• (Molecular Ion) |

| 83 | 20.6 | [M - CH₃]⁺ |

| 70 | 23.0 - 35.7 | [M - C₂H₄]⁺• (McLafferty Rearrangement) |

| 69 | 38.30 - 60.4 | [M - CHO]⁺ or [M - C₂H₅]⁺ |

| 55 | 32.10 - 89.4 | [C₄H₇]⁺ or [C₃H₃O]⁺ |

| 42 | 100 | [C₃H₆]⁺• or [C₂H₂O]⁺• (Base Peak) |

| 41 | 40.20 - 58.4 | [C₃H₅]⁺ |

Note: Relative abundances can vary slightly between different instruments and experimental conditions.

Key Fragmentation Pathways

The fragmentation of the this compound molecular ion is governed by the stability of the resulting carbocations and radical species. The primary fragmentation routes are alpha-cleavage and the McLafferty rearrangement.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

The following provides a typical experimental protocol for the analysis of this compound using GC-MS with electron ionization.

Sample Preparation

-

Standard Preparation: Prepare a stock solution of this compound in a high-purity solvent such as methanol (B129727) or dichloromethane (B109758) at a concentration of 1 mg/mL. Perform serial dilutions to create working standards at appropriate concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

Sample Extraction (if necessary): For analysis in complex matrices, a suitable extraction method such as liquid-liquid extraction or solid-phase microextraction (SPME) should be employed to isolate the analyte.

GC-MS Instrumentation and Parameters

-

Gas Chromatograph: Agilent 7890B GC System (or equivalent).

-

Mass Spectrometer: Agilent 5977A MSD (or equivalent).

-

GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

-

Injection Volume: 1 µL.

-

Injector Temperature: 250 °C.

-

Injection Mode: Splitless or split (e.g., 50:1 split ratio).

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: Increase to 250 °C at a rate of 10 °C/min.

-

Final hold: Hold at 250 °C for 5 minutes.

-

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

MS Transfer Line Temperature: 280 °C.

-

Ion Source: Electron Ionization (EI).

-

Ion Source Temperature: 230 °C.

-

Electron Energy: 70 eV.[5]

-

Mass Scan Range: m/z 35-350.

-

Scan Rate: 2 scans/second.

Data Acquisition and Analysis

-

Acquire data in full scan mode to obtain the complete mass spectrum.

-

Process the data using the instrument's software (e.g., Agilent MassHunter).

-

Identify the this compound peak based on its retention time and by comparing the acquired mass spectrum with a reference spectrum from a spectral library (e.g., NIST).

Conclusion

The mass spectrometry of this compound is characterized by a distinct fragmentation pattern under electron ionization, with a prominent molecular ion peak at m/z 98 and a base peak at m/z 42. A thorough understanding of its mass spectral behavior, coupled with a robust analytical methodology as outlined in this guide, is essential for its unambiguous identification and quantification in scientific and industrial applications. The provided data and protocols serve as a valuable resource for researchers and professionals in the field.

References

- 1. Cyclopentanone, 2-methyl- [webbook.nist.gov]

- 2. Cyclopentanone, 2-methyl- [webbook.nist.gov]

- 3. Cyclopentanone, 2-methyl- [webbook.nist.gov]

- 4. guidechem.com [guidechem.com]

- 5. This compound | C6H10O | CID 14265 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound(1120-72-5) 1H NMR [m.chemicalbook.com]

An In-depth Technical Guide to the Infrared Spectrum of 2-Methylcyclopentanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 2-methylcyclopentanone (C₆H₁₀O). It covers the theoretical basis for its characteristic absorptions, a quantitative summary of its vibrational modes, and a detailed experimental protocol for spectral acquisition.

Introduction and Theoretical Background

This compound is a cyclic ketone with a five-membered ring structure. Infrared (IR) spectroscopy is an essential analytical technique for its characterization, providing a molecular "fingerprint" by probing the vibrational frequencies of its functional groups. The most diagnostically significant feature in its spectrum is the carbonyl (C=O) group, whose absorption frequency is highly sensitive to its molecular environment.

A key structural feature influencing the IR spectrum of this compound is the five-membered ring. Ring strain stiffens the C=O bond, causing it to absorb at a higher wavenumber compared to open-chain or six-membered cyclic ketones.[1][2] Saturated six-membered cyclic ketones typically show a C=O stretch near 1715 cm⁻¹, whereas five-membered cyclic ketones absorb at approximately 1750 cm⁻¹.[1][2] This predictable shift is a cornerstone for identifying the cyclopentanone (B42830) ring structure.

Quantitative Spectral Data

The infrared spectrum of this compound is dominated by a strong carbonyl absorption and various C-H stretching and bending vibrations. The following table summarizes the principal absorption bands, their intensities, and corresponding vibrational assignments. Data is compiled from reference spectra and established correlation tables.[3][4][5]

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| ~2965 | Strong | C-H Asymmetric Stretch (CH₃ & CH₂) |

| ~2875 | Medium-Strong | C-H Symmetric Stretch (CH₃ & CH₂) |

| ~1745 | Very Strong | C=O Carbonyl Stretch |

| ~1460 | Medium | CH₂ Scissoring (Bending) |

| ~1380 | Medium-Weak | CH₃ Symmetric (Umbrella) Bending |

| 1300 - 1100 | Medium-Weak | C-C Stretching & C-H Bending |

Detailed Spectral Analysis

-

C-H Stretching Region (3000-2850 cm⁻¹) : The region just below 3000 cm⁻¹ features strong, sharp peaks corresponding to the stretching vibrations of sp³-hybridized carbon-hydrogen bonds.[2][6] For this compound, these absorptions arise from the methyl group and the methylene (B1212753) (CH₂) groups within the cyclopentane (B165970) ring. The presence of these bands confirms the aliphatic nature of the molecule.

-

Carbonyl (C=O) Stretching Region (~1745 cm⁻¹) : The most prominent and identifiable peak in the spectrum is the very strong absorption around 1745 cm⁻¹. This band is characteristic of the C=O stretching vibration in a five-membered cyclic ketone.[1][2] Its high intensity is due to the large change in dipole moment during the vibration. The position at a higher frequency than acyclic ketones (~1715 cm⁻¹) is a direct result of the ring strain inherent in the cyclopentanone structure.[1]

-

C-H Bending Region (1470-1370 cm⁻¹) : This region contains absorptions from the bending (deformation) vibrations of C-H bonds. A peak around 1460 cm⁻¹ is typically assigned to the scissoring motion of the CH₂ groups in the ring. A weaker band near 1380 cm⁻¹ can often be attributed to the symmetric "umbrella" bending mode of the methyl (CH₃) group.

-

Fingerprint Region (< 1500 cm⁻¹) : This region of the spectrum is typically complex, containing a multitude of overlapping signals from C-C bond stretching and various bending vibrations.[7] While difficult to assign individually, the unique pattern in this region serves as a valuable fingerprint for confirming the identity of the compound against a reference spectrum.

Experimental Protocol: FT-IR Analysis of a Liquid Sample

This section details the methodology for acquiring a high-quality FT-IR spectrum of this compound, which is a liquid at standard conditions. The transmission method using a neat liquid film is standard.

4.1 Instrumentation and Materials

-

Fourier-Transform Infrared (FT-IR) Spectrometer

-

Infrared-transparent salt plates (e.g., NaCl or KBr)

-

Pipette or dropper

-

This compound sample

-

Solvent for cleaning (e.g., isopropanol (B130326) or dry acetone)

-

Kimwipes

4.2 Sample Preparation (Neat Liquid Film)

-

Ensure the salt plates are clean, dry, and free from scratches. Handle them only by the edges to avoid transferring moisture and oils.

-

Using a pipette, place one to two drops of the this compound sample onto the center of one salt plate.[8]

-

Carefully place the second salt plate on top of the first, gently spreading the liquid to form a thin, uniform film between the plates. The sample should be free of air bubbles.[9]

-

Mount the "sandwich" assembly in the sample holder of the FT-IR spectrometer.

4.3 Data Acquisition

-

Background Spectrum: Before running the sample, acquire a background spectrum with the empty sample compartment.[10] This scan measures the absorbance of atmospheric CO₂ and water vapor, as well as any instrumental artifacts, and is automatically subtracted from the sample spectrum.

-

Instrument Parameters: Set the desired parameters for the analysis. Typical settings for routine analysis include:

-

Spectral Range: 4000 cm⁻¹ to 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32 scans (co-added to improve the signal-to-noise ratio)[11]

-

-

Sample Spectrum: Place the prepared sample holder into the spectrometer's beam path and acquire the sample spectrum.

4.4 Data Processing and Cleaning

-

The spectrometer software will automatically ratio the single-beam sample spectrum against the single-beam background spectrum to generate the final transmittance or absorbance spectrum.

-

After analysis, carefully disassemble the salt plates. Clean them thoroughly by rinsing with a suitable dry solvent (like isopropanol) and gently wiping with a Kimwipe.[8] Store the plates in a desiccator to protect them from atmospheric moisture.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the FT-IR analysis of this compound, from initial preparation to final data interpretation.

Caption: Workflow for the FT-IR analysis of a liquid ketone.

References

- 1. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Cyclopentanone, 2-methyl- [webbook.nist.gov]

- 4. Infrared spectroscopy correlation table - Wikipedia [en.wikipedia.org]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. researchgate.net [researchgate.net]

- 9. rockymountainlabs.com [rockymountainlabs.com]

- 10. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 11. drawellanalytical.com [drawellanalytical.com]

An In-depth Technical Guide to 2-Methylcyclopentanone: Properties, Synthesis, and Biological Relevance

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and spectral properties of 2-Methylcyclopentanone (CAS No. 1120-72-5), a versatile organic compound with applications in chemical synthesis and potential biological relevance. This document details experimental protocols for the determination of its key characteristics and outlines synthetic methodologies. Furthermore, it explores its connection to G-protein-coupled receptor (GPCR) signaling, providing a diagrammatic representation of the GPR109A pathway, for which it serves as a synthetic precursor to an agonist.

Physical and Chemical Properties

This compound is a colorless to very slightly yellow liquid.[1] Its fundamental properties are summarized in the tables below, providing a ready reference for laboratory and research applications.

Table 1: General and Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₀O | [1] |

| Molecular Weight | 98.14 g/mol | [1] |

| Density | 0.917 g/mL at 25 °C | [2] |

| Boiling Point | 139-140 °C at 760 mmHg | [1] |

| Melting Point | -75 °C | [1] |

| Flash Point | 26 °C (79 °F) | [2] |

| Refractive Index (n20/D) | 1.435 | [2] |

| Water Solubility | Soluble | [2] |

| Appearance | Colorless to very slightly yellow liquid | [1] |

Table 2: Spectral Data of this compound

| Spectroscopic Data | Key Features | Reference(s) |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 2.29 (m, 1H), 2.25 (m, 2H), 2.11 (m, 1H), 2.007 (m, 3H), 1.803 (m, 3H), 1.495 (m, 2H), 1.091 (d, 3H) | [3] |

| ¹³C NMR (CDCl₃) | Chemical shifts for carbonyl, methine, and methylene (B1212753) carbons characteristic of the structure. | [4] |

| Infrared (IR) Spectroscopy | Strong absorption band characteristic of a ketone C=O stretch. | [5] |

| Mass Spectrometry (GC-MS) | Molecular ion peak (M+) and characteristic fragmentation pattern. | [6] |

Experimental Protocols

Detailed methodologies for the determination of the key physical and spectral properties of this compound are provided below. These protocols are based on standard laboratory practices and can be adapted for specific equipment and research needs.

Determination of Boiling Point (Thiele Tube Method)

Objective: To determine the boiling point of this compound using a micro-scale method.

Materials:

-

This compound sample

-

Thiele tube

-

Thermometer (0-200 °C)

-

Small test tube (e.g., Durham tube)

-

Capillary tube (sealed at one end)

-

Mineral oil

-

Bunsen burner or heating mantle

-

Stand and clamp

Procedure:

-

Fill the Thiele tube with mineral oil to a level just above the side arm.

-

Add a small amount (approximately 0.5 mL) of this compound to the small test tube.

-

Place the capillary tube, with its open end downwards, into the test tube containing the sample.

-

Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

Suspend the thermometer and attached test tube in the Thiele tube, ensuring the mineral oil level is above the sample.

-

Gently heat the side arm of the Thiele tube with a Bunsen burner or heating mantle.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Continue heating until a steady stream of bubbles is observed.

-

Remove the heat and observe the sample as it cools.

-

The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.[7][8]

-

Record the temperature.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound for structural elucidation.

Materials:

-

This compound sample

-

Deuterated chloroform (B151607) (CDCl₃)

-

NMR tube (5 mm)

-

Pasteur pipette

-

Cotton or glass wool

-

Vial

Procedure:

-

Prepare a sample of this compound by dissolving approximately 10-20 mg of the liquid in 0.6-0.7 mL of CDCl₃ in a small vial.

-

Filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to a height of about 4-5 cm.

-

Cap the NMR tube securely.

-

Insert the NMR tube into a spinner turbine and place it in the NMR spectrometer.

-

Lock and shim the spectrometer on the deuterium (B1214612) signal of the CDCl₃.

-

Acquire the ¹H NMR spectrum. A standard acquisition may involve 16-32 scans with a relaxation delay of 1-2 seconds.

-

Acquire the ¹³C NMR spectrum. This will require a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

Process the acquired Free Induction Decays (FIDs) by applying a Fourier transform, phase correction, and baseline correction to obtain the final spectra.[4]

Fourier-Transform Infrared (FTIR) Spectroscopy (ATR Method)

Objective: To obtain the infrared spectrum of liquid this compound to identify its functional groups.

Materials:

-

This compound sample

-

FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

-

Solvent for cleaning (e.g., isopropanol (B130326) or acetone)

-

Lint-free wipes

Procedure:

-

Ensure the ATR crystal is clean and dry. If necessary, clean it with a suitable solvent and a lint-free wipe.

-

Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove interferences from the atmosphere (e.g., CO₂, water vapor).

-

Place a small drop of this compound directly onto the center of the ATR crystal.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

After the measurement, clean the ATR crystal thoroughly with a solvent and lint-free wipe to remove all traces of the sample.[9][10]

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To confirm the molecular weight and determine the fragmentation pattern of this compound.

Materials:

-

This compound sample

-

Volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate)

-

GC-MS instrument equipped with a suitable capillary column (e.g., a non-polar column like HP-5ms)

Procedure:

-

Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile solvent.

-

Set up the GC-MS instrument with appropriate parameters. A typical temperature program could be:

-

Initial oven temperature: 50 °C, hold for 2 minutes.

-

Ramp: Increase to 200 °C at a rate of 10 °C/minute.

-

Injector temperature: 250 °C.

-

Transfer line temperature: 280 °C.

-

Carrier gas (Helium) flow rate: 1 mL/minute.

-

-

Set the mass spectrometer to scan a suitable mass range (e.g., m/z 35-200) in electron ionization (EI) mode.

-

Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

-

Acquire the data. The resulting chromatogram should show a single major peak for this compound.

-

Analyze the mass spectrum corresponding to this peak to identify the molecular ion and major fragment ions.[6][11]

Synthesis of this compound

Several synthetic routes to this compound have been reported. Two common methods are detailed below.

Synthesis from Methyl 1-methyl-2-oxocyclopentanecarboxylate

This method involves the hydrolysis and decarboxylation of methyl 1-methyl-2-oxocyclopentanecarboxylate.

Reaction Scheme: Methyl 1-methyl-2-oxocyclopentanecarboxylate + H₂O --(H⁺, Δ)--> this compound + CO₂ + CH₃OH

Experimental Protocol:

-

In a round-bottom flask equipped with a reflux condenser, combine methyl 1-methyl-2-oxocyclopentanecarboxylate (1 equivalent), water, and a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture to reflux (approximately 100 °C) and maintain for several hours.

-

Monitor the reaction progress by a suitable method (e.g., TLC or GC).

-

After completion, cool the reaction mixture to room temperature.

-

Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

-

Remove the solvent by rotary evaporation.

-

Purify the crude product by distillation to yield this compound.[2][12]

Caption: Workflow for the synthesis of this compound.

Synthesis from Cyclohexene (B86901)

A multi-step synthesis starting from cyclohexene provides an alternative route.

Experimental Workflow Overview:

-

Ozonolysis: Cyclohexene is treated with ozone followed by a reductive workup (e.g., with zinc or dimethyl sulfide) to yield adipaldehyde (B86109).

-

Oxidation: The resulting adipaldehyde is oxidized to adipic acid using an oxidizing agent like potassium permanganate (B83412) or chromic acid.

-

Esterification: Adipic acid is esterified, typically with ethanol (B145695) in the presence of an acid catalyst, to form diethyl adipate (B1204190).

-

Dieckmann Condensation: Diethyl adipate undergoes an intramolecular Claisen condensation (Dieckmann condensation) using a base like sodium ethoxide to form 2-ethoxycarbonylcyclopentanone.

-

Alkylation: The enolate of 2-ethoxycarbonylcyclopentanone is alkylated with a methylating agent such as methyl iodide.

-

Hydrolysis and Decarboxylation: The resulting 2-ethoxycarbonyl-2-methylcyclopentanone is hydrolyzed and decarboxylated under acidic conditions to afford this compound.[13][14]

Caption: Synthesis of this compound from Cyclohexene.

Biological Relevance

While this compound itself is not known to have direct, potent biological activity, it serves as a valuable intermediate in the synthesis of biologically active molecules and has been noted for its potential antibacterial properties.

Precursor to a GPR109A Agonist

This compound is a reported intermediate in the synthesis of MK-0354, a partial agonist of the G-protein-coupled receptor 109A (GPR109A), also known as the nicotinic acid (niacin) receptor.[15] Activation of GPR109A is a therapeutic strategy for treating dyslipidemia.

GPR109A Signaling Pathway: GPR109A is a Gᵢ-coupled receptor. Upon activation by an agonist, the following signaling cascade is initiated:

-

The agonist binds to GPR109A, causing a conformational change.

-

The receptor activates the associated heterotrimeric G-protein by catalyzing the exchange of GDP for GTP on the Gαᵢ subunit.

-

The Gαᵢ-GTP subunit dissociates from the Gβγ dimer.

-

Gαᵢ-GTP inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

-

The reduction in cAMP levels leads to decreased protein kinase A (PKA) activity.

-

In adipocytes, this results in the reduced phosphorylation and activation of hormone-sensitive lipase, thereby inhibiting lipolysis and the release of free fatty acids into the bloodstream.[16][17]

Caption: GPR109A signaling pathway in adipocytes.

Antibacterial Potential

Some studies have indicated that this compound exhibits antibacterial activity against certain bacteria, such as Bacillus subtilis and Escherichia coli. The exact mechanism of action is not well-elucidated but may involve disruption of the bacterial cell membrane or inhibition of essential enzymes. Further research is needed to fully understand its antimicrobial properties and potential applications.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated area, away from sources of ignition. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a well-characterized organic compound with established physical, chemical, and spectral properties. Its utility as a synthetic intermediate, particularly in the context of developing GPR109A agonists, highlights its relevance in medicinal chemistry and drug development. The standardized protocols provided in this guide offer a foundation for its consistent and reliable analysis in a research setting. Further investigation into its antibacterial properties may reveal additional therapeutic potential.

References

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. This compound(1120-72-5) 1H NMR [m.chemicalbook.com]

- 4. mcneilgroup.chem.lsa.umich.edu [mcneilgroup.chem.lsa.umich.edu]

- 5. Cyclopentanone, 2-methyl- [webbook.nist.gov]

- 6. This compound | C6H10O | CID 14265 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 8. learning-space.uoa.edu.iq [learning-space.uoa.edu.iq]

- 9. drawellanalytical.com [drawellanalytical.com]

- 10. drawellanalytical.com [drawellanalytical.com]

- 11. benchchem.com [benchchem.com]

- 12. Page loading... [guidechem.com]

- 13. homework.study.com [homework.study.com]

- 14. Question: Devise a synthesis of this compound from cyclohexene. .. [askfilo.com]

- 15. Inflammation stimulates niacin receptor (GPR109A/HCA2) expression in adipose tissue and macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 16. journals.physiology.org [journals.physiology.org]

- 17. JCI - Nicotinic acid inhibits progression of atherosclerosis in mice through its receptor GPR109A expressed by immune cells [jci.org]

A Comprehensive Guide to the Synthesis of 2-Methylcyclopentanone from Cyclohexene

Abstract: This technical guide provides an in-depth overview of a robust synthetic pathway for converting cyclohexene (B86901) into 2-methylcyclopentanone, a valuable ketone intermediate in organic synthesis. The described multi-step process involves oxidative cleavage of the cyclohexene ring, followed by a Dieckmann condensation to form the five-membered cyclopentanone (B42830) core, and subsequent alkylation and decarboxylation. This document is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries, offering detailed experimental protocols, tabulated quantitative data, and process visualizations to ensure clarity and reproducibility.

Overall Synthetic Strategy

The transformation of cyclohexene, a six-membered carbocycle, into this compound, a substituted five-membered ring, is a multi-step process that involves ring-opening followed by intramolecular cyclization. The most common and effective route proceeds through the following key stages:

-

Oxidative Cleavage: The carbon-carbon double bond of cyclohexene is cleaved to open the ring, forming a linear six-carbon difunctional molecule, adipic acid.

-

Diesterification: The dicarboxylic acid is converted into a diester, typically diethyl adipate (B1204190), to prepare the substrate for cyclization.

-

Dieckmann Condensation: An intramolecular Claisen condensation of the diester forms the five-membered β-keto ester ring.

-

Alkylation: A methyl group is introduced at the α-carbon of the β-keto ester.

-

Hydrolysis & Decarboxylation: The ester group is removed to yield the final product, this compound.

Caption: Overall synthetic route from cyclohexene to this compound.

Step 1: Oxidative Cleavage of Cyclohexene to Adipic Acid

The initial and critical step is the oxidative cleavage of the cyclohexene double bond to form adipic acid (hexane-1,6-dioic acid). This can be achieved using various strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or hydrogen peroxide (H₂O₂) with a catalyst.[1][2] The use of H₂O₂ is often preferred as a "greener" alternative to permanganate or nitric acid-based oxidations.[2][3]

Experimental Protocol: Oxidation with Potassium Permanganate

This protocol is adapted from established laboratory procedures for the oxidative cleavage of alkenes.[1]

-

Preparation: Prepare a solution of potassium permanganate (6.3 g) in deionized water (100 mL) in a 250 mL Erlenmeyer flask. Stir until the solid is fully dissolved.

-

Reaction Setup: In a separate 250 mL Erlenmeyer flask equipped with a magnetic stir bar, prepare a solution of cyclohexene (1.24 mL, 1.24 g) in acetone (B3395972) (10 mL).

-

Addition: While stirring vigorously, add the KMnO₄ solution to the cyclohexene solution in portions of approximately 10 mL over a 10-minute period. An exothermic reaction will occur, and a brown precipitate of manganese dioxide (MnO₂) will form.

-

Heating: After the addition is complete, heat the reaction mixture in a water bath to 55-60 °C for 30 minutes.

-

Work-up:

-

Remove the flask from the heat and add sodium bisulfite (NaHSO₃, ~1 g) to quench any excess permanganate.

-

Cool the mixture in an ice bath and filter under vacuum to remove the MnO₂ precipitate. Rinse the flask and the precipitate with 25 mL of water.

-

Transfer the clear filtrate to a beaker and acidify with concentrated HCl to a pH of 2.

-

-

Isolation:

-

Concentrate the acidified solution by heating to a final volume of about 10 mL.

-

Cool the concentrated solution in an ice bath to crystallize the adipic acid.

-

Collect the solid product by vacuum filtration, wash with a small amount of ice-cold water, and allow it to air dry.

-

-

Purification: The crude adipic acid can be recrystallized from hot water to obtain a purified product. The estimated yield is around 60%.[1]

Quantitative Data: Oxidative Cleavage

| Reagent/Parameter | Value | Molar Amount (approx.) | Molar Equivalent | Reference |

| Cyclohexene | 1.24 g (1.24 mL) | 15.1 mmol | 1.0 | [1] |

| Potassium Permanganate | 6.3 g | 39.9 mmol | 2.64 | [1] |

| Acetone (solvent) | 10 mL | - | - | [1] |

| Water (solvent) | 100 mL | - | - | [1] |

| Reaction Temperature | 55-60 °C | - | - | [1] |

| Reaction Time | 30 min | - | - | [1] |

| Estimated Yield | ~60% | - | - | [1] |

Step 2 & 3: Diesterification and Dieckmann Condensation

The adipic acid is first converted to a diester, which is the necessary precursor for the intramolecular cyclization. The Dieckmann condensation is a base-catalyzed intramolecular reaction of a diester to form a β-keto ester, which is highly effective for creating five- and six-membered rings.[4][5]

Experimental Workflow: From Adipic Acid to Cyclic β-Keto Ester

Caption: Workflow for esterification and Dieckmann condensation.

Experimental Protocol: Dieckmann Condensation of Diethyl Adipate

This protocol is a standard procedure for intramolecular Claisen-type reactions.[5][6]

-

Esterification (Pre-step): Convert adipic acid to diethyl adipate via Fischer esterification. Reflux adipic acid (1.0 equiv.) in a large excess of absolute ethanol with a catalytic amount of concentrated sulfuric acid for 4-6 hours. After cooling, neutralize the acid, extract the ester with an organic solvent, and purify by distillation.

-

Reaction Setup: In an oven-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer, add sodium ethoxide (1.1 equiv.) to anhydrous toluene.

-

Addition: Heat the suspension to reflux. Add diethyl adipate (1.0 equiv.), dissolved in anhydrous toluene, dropwise from the dropping funnel over 1-2 hours.

-

Reaction: Maintain the mixture at reflux for an additional 2-3 hours after the addition is complete. The formation of a solid precipitate indicates the reaction is proceeding.

-

Work-up:

-

Cool the reaction mixture to room temperature and pour it into a beaker containing ice and dilute hydrochloric acid or acetic acid to neutralize the base.

-

Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with toluene or ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

-

Purification: Filter off the drying agent and remove the solvent under reduced pressure. Purify the resulting crude ethyl 2-oxocyclopentanecarboxylate by vacuum distillation.

Quantitative Data: Dieckmann Condensation

| Reagent/Parameter | Molar Equivalent | Function | Reference |

| Diethyl Adipate | 1.0 | Substrate | [6] |

| Sodium Ethoxide | 1.1 | Base | [5][6] |

| Toluene | - | Anhydrous Solvent | - |

| HCl (aqueous) | - | Neutralizing Agent | [4] |

| Typical Yield | 75-85% | - | - |

Step 4 & 5: α-Alkylation and Decarboxylation

The final steps involve introducing the methyl group onto the cyclopentanone ring and then removing the ester functionality to yield the target ketone.[6] The proton at the α-carbon of the β-keto ester is acidic and can be removed by a strong base to form an enolate, which then acts as a nucleophile.

Experimental Protocol: Alkylation and Decarboxylation

-

Enolate Formation: In a dry flask under an inert atmosphere, dissolve the ethyl 2-oxocyclopentanecarboxylate (1.0 equiv.) in anhydrous ethanol. Add a solution of sodium ethoxide (1.05 equiv.) in ethanol. Stir for 30 minutes at room temperature to ensure complete formation of the sodium enolate.

-

Alkylation: Add methyl iodide (1.1 equiv.) to the enolate solution. The reaction is typically exothermic. Stir the mixture at room temperature for 1-2 hours, or gently reflux until the reaction is complete (monitored by TLC).

-

Hydrolysis (Saponification): Add an aqueous solution of sodium hydroxide (B78521) (e.g., 5 M, 3.0 equiv.) to the reaction mixture. Heat the mixture to reflux for 2-3 hours to hydrolyze the ester group.

-

Decarboxylation: Cool the reaction mixture and carefully acidify it with concentrated hydrochloric acid until the solution is strongly acidic (pH < 2). Gently heat the acidified mixture to reflux. Carbon dioxide will evolve as the β-keto acid decarboxylates. Continue heating for 1-2 hours after gas evolution ceases.

-

Isolation and Purification: Cool the mixture, extract with diethyl ether (3 x volumes), wash the combined organic layers with saturated sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate. Remove the ether by distillation, and purify the remaining liquid (this compound) by fractional distillation.

Quantitative Data: Alkylation and Decarboxylation

| Reagent/Parameter | Molar Equivalent | Function | Reference |

| Ethyl 2-oxocyclopentanecarboxylate | 1.0 | Substrate | [6] |

| Sodium Ethoxide | 1.05 | Base for Alkylation | [6] |

| Methyl Iodide | 1.1 | Alkylating Agent | [6] |

| Sodium Hydroxide | 3.0 | Base for Hydrolysis | [6] |

| Hydrochloric Acid | Excess | Acid for Decarboxylation | [6] |

| Typical Overall Yield | 60-70% | - | - |

This comprehensive guide outlines a reliable and well-documented pathway for the synthesis of this compound from cyclohexene. By following the detailed protocols and considering the quantitative data provided, researchers can effectively produce this important synthetic intermediate.

References

- 1. chemistry-online.com [chemistry-online.com]

- 2. One pot oxidative cleavage of cyclohexene to adipic acid using silver tungstate nano-rods in a Brønsted acidic ionic liquid - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. Dieckmann condensation - Wikipedia [en.wikipedia.org]

- 5. Dieckmann Condensation [organic-chemistry.org]

- 6. fiveable.me [fiveable.me]

Preparation of 2-Methylcyclopentanone from methyl 1-methyl-2-oxocyclopentanecarboxylate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-methylcyclopentanone from methyl 1-methyl-2-oxocyclopentanecarboxylate. This transformation is a classic example of the hydrolysis and decarboxylation of a β-keto ester, a fundamental reaction in organic synthesis. This document details the reaction mechanism, provides a comparative summary of experimental protocols, and outlines purification techniques.

Reaction Overview and Mechanism

The preparation of this compound from methyl 1-methyl-2-oxocyclopentanecarboxylate is a two-step process that is typically carried out in a single pot. The reaction proceeds via an acid-catalyzed hydrolysis of the methyl ester to form the corresponding β-keto acid, which then readily undergoes decarboxylation upon heating to yield the final ketone product.

Step 1: Acid-Catalyzed Ester Hydrolysis

Under acidic conditions, the carbonyl oxygen of the ester is protonated, which activates the carbonyl carbon towards nucleophilic attack by water. The resulting tetrahedral intermediate then undergoes a series of proton transfers to eliminate methanol (B129727) and form the carboxylic acid. This reaction is reversible, and the equilibrium can be driven towards the products by using a large excess of water.[1]

Step 2: Decarboxylation of the β-Keto Acid

The intermediate, 1-methyl-2-oxocyclopentanecarboxylic acid, is a β-keto acid. β-Keto acids are thermally unstable and readily lose carbon dioxide upon heating. The reaction proceeds through a cyclic, concerted six-membered transition state, which results in the formation of an enol intermediate that quickly tautomerizes to the more stable ketone, this compound.[2][3] The release of gaseous carbon dioxide helps to drive this irreversible step to completion.

Experimental Protocols

Several methods have been reported for this transformation, primarily differing in the choice of acid catalyst and reaction conditions. Below is a summary of representative experimental procedures.

Quantitative Data Summary

| Protocol | Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1 | Methyl 1-methyl-2-oxocyclopentanecarboxylate | Concentrated H₂SO₄ | Water | 100 | 10 | 95 | [4] |

| 2 | Ethyl 1-methyl-2-oxocyclopentanecarboxylate | Concentrated HCl | Water | Reflux | 3 | Not specified | [4] |

| 3 | (from Dimethyl adipate) | 20% H₂SO₄ | Water | Reflux | 7 | 84.2 | [5] |

Detailed Experimental Methodologies

Protocol 1: Sulfuric Acid Catalyzed Hydrolysis and Decarboxylation

This protocol is a high-yielding procedure for the synthesis of this compound.

-

Materials:

-

Methyl 1-methyl-2-oxocyclopentanecarboxylate (200 g, 1.3 mol)

-

Water (1.5 L)

-

Concentrated sulfuric acid (7.5 mL, 0.13 mol)

-

Ethyl acetate

-

5% Sodium bicarbonate solution

-

Saturated brine solution

-

Anhydrous sodium sulfate

-

-

Procedure:

-

In a 5 L reaction flask, combine methyl 1-methyl-2-oxocyclopentanecarboxylate, water, and concentrated sulfuric acid.

-

Heat the mixture to 100 °C and maintain this temperature for 10 hours.

-

Cool the reaction mixture to room temperature.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic extracts and wash sequentially with 5% sodium bicarbonate solution and saturated brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the residue by vacuum distillation to afford this compound (120 g, 95% yield).[4]

-

Protocol 2: Hydrochloric Acid Catalyzed Hydrolysis and Decarboxylation

This method utilizes hydrochloric acid as the catalyst.

-

Materials:

-

Ethyl 1-methyl-2-oxocyclopentanecarboxylate (9.1 g, 0.05 mol)

-

Water (10 mL)

-

Concentrated hydrochloric acid (20 mL)

-

Diethyl ether

-

Anhydrous sodium sulfate

-

-

Procedure:

-

To a stirred solution of ethyl 1-methyl-2-oxocyclopentanecarboxylate in water at room temperature, add concentrated hydrochloric acid.

-

Heat the reaction mixture to reflux and stir for 3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with water and extract with diethyl ether (2 x 200 mL).

-

Wash the combined organic layers with water and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to yield the crude product as a pale yellow liquid.[4]

-

Purification

The primary method for purifying this compound is distillation. Due to its moderate water solubility, it is crucial to perform thorough extractions from the aqueous reaction mixture.[5]

Fractional Distillation

For high purity, fractional distillation is recommended.

-

Apparatus: A standard fractional distillation apparatus with a fractionating column (e.g., Vigreux or packed column) should be assembled.

-

Procedure:

-

The crude this compound is placed in the distilling flask with boiling chips.

-

The apparatus is heated, and the temperature is carefully monitored. The fraction boiling at the literature value for this compound (approximately 139 °C at atmospheric pressure) should be collected.[6]

-

A water separator can be used during azeotropic distillation to remove water.[5]

-

Alternative Methods

While acid-catalyzed hydrolysis and decarboxylation is the most common method, other decarboxylation techniques exist.

Krapcho Decarboxylation

The Krapcho decarboxylation is a method for the decarboxylation of esters, particularly those with a β-electron-withdrawing group, under neutral to slightly basic conditions.[7] This reaction is typically carried out in a dipolar aprotic solvent like DMSO with a salt, such as sodium chloride or lithium chloride, at elevated temperatures.[7][8] While not commonly reported for this specific substrate, it presents a potential alternative for substrates that are sensitive to acidic conditions. The mechanism involves nucleophilic attack of the halide on the methyl group of the ester, followed by decarboxylation.[7]

Visualization of Reaction Pathways and Workflows

Overall Reaction Pathway

Caption: Overall reaction pathway for the synthesis of this compound.

Experimental Workflow

Caption: A typical experimental workflow for the synthesis and purification.

Spectroscopic Data of this compound

-

¹H NMR (CDCl₃): Chemical shifts are expected around δ 1.09 (d, 3H), 1.49-2.35 (m, 7H).[9]

-

¹³C NMR (CDCl₃): Key signals are typically observed at approximately δ 15.6, 21.5, 29.5, 38.1, 45.9, 221.7.

-

IR (neat): A strong characteristic absorption for the carbonyl group (C=O) is observed around 1745 cm⁻¹.[10]

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. youtube.com [youtube.com]

- 3. Decarboxylation Mechanism Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 4. Methyl 2-oxocyclopentanecarboxylate | High-Purity Reagent [benchchem.com]

- 5. Decarboxylation - Wikipedia [en.wikipedia.org]

- 6. m.youtube.com [m.youtube.com]

- 7. Krapcho decarboxylation - Wikipedia [en.wikipedia.org]

- 8. Krapcho Decarboxylation | Chem-Station Int. Ed. [en.chem-station.com]

- 9. Purification [chem.rochester.edu]

- 10. lookchem.com [lookchem.com]

An In-depth Technical Guide on the Natural Occurrence of 2-Methylcyclopentanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylcyclopentanone (C₆H₁₀O) is a cyclic ketone with a characteristic odor that has been identified in a variety of natural and processed sources. Its presence contributes to the flavor and aroma profiles of certain foods and suggests potential roles in ecological interactions. This technical guide provides a comprehensive overview of the natural occurrence of this compound, detailing its presence in various matrices, probable biosynthetic and formation pathways, and its potential biological significance. The information is presented with a focus on quantitative data, experimental methodologies, and visual representations of relevant pathways to support further research and development.

Natural Occurrence of this compound

This compound has been identified as a volatile or semi-volatile compound in both the plant kingdom and in processed animal products. Its natural occurrence is significant in the context of food science, flavor chemistry, and potentially in chemical ecology.

In Plants: White Clover (Trifolium repens)

In Cooked Meat: A Product of Thermal Degradation

A significant body of research has identified this compound as a key "character impact compound" in the flavor profile of cooked beef. It is not typically found in raw meat but is formed during the cooking process through complex chemical reactions. This compound contributes to the desirable "meaty" and "roasted" aroma notes. The formation of this compound in cooked meat is primarily attributed to the Maillard reaction and the thermal degradation of lipids.

Table 1: Quantitative Data on the Occurrence of this compound

| Source | Matrix | Concentration Range | Analytical Method | Reference |

| Cooked Beef | Volatiles | Not specified | GC-MS | [1][2] |

| White Clover | Essential Oil | Not specified | GC-MS |

Note: Specific quantitative data for this compound is limited in publicly available literature. The table will be updated as more precise measurements become available.

Formation and Biosynthesis